molecular formula C20H22N2O4 B11303139 4-(3-hydroxy-4-methoxyphenyl)-3,7,7-trimethyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one

4-(3-hydroxy-4-methoxyphenyl)-3,7,7-trimethyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one

Cat. No.: B11303139
M. Wt: 354.4 g/mol
InChI Key: RFWZSVDGEOXBLH-UHFFFAOYSA-N
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Description

4-(3-HYDROXY-4-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with an oxazole ring, along with hydroxy and methoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3-HYDROXY-4-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate quinoline derivative with an oxazole precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives with different substituents. For example:

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C20H22N2O4/c1-10-16-17(11-5-6-15(25-4)13(23)7-11)18-12(21-19(16)26-22-10)8-20(2,3)9-14(18)24/h5-7,17,21,23H,8-9H2,1-4H3

InChI Key

RFWZSVDGEOXBLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)O

Origin of Product

United States

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